Bienvenue dans la boutique en ligne BenchChem!

D-Quinoylalanine

Antibiotic resistance Chaperone inhibition Outer membrane biogenesis

D-Quinoylalanine, systematically (R)-2-amino-3-(quinolin-2-yl)propanoic acid (CAS 170421-67-7), is a non‑proteinogenic, chiral β‑substituted alanine derivative bearing a quinoline heterocycle at the β‑carbon. With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g·mol⁻¹, it is supplied as the free amino acid or as an Fmoc‑protected building block (Fmoc‑3‑(2‑quinolyl)‑D‑alanine, CAS 214852‑58‑1) suitable for solid‑phase peptide synthesis.

Molecular Formula
Molecular Weight 217.24
Cat. No. B1579490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Quinoylalanine
Molecular Weight217.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Quinoylalanine Procurement Guide: Chiral β-(2-Quinolyl)-D-Alanine for Stereospecific Peptide and Probe Design


D-Quinoylalanine, systematically (R)-2-amino-3-(quinolin-2-yl)propanoic acid (CAS 170421-67-7), is a non‑proteinogenic, chiral β‑substituted alanine derivative bearing a quinoline heterocycle at the β‑carbon . With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g·mol⁻¹, it is supplied as the free amino acid or as an Fmoc‑protected building block (Fmoc‑3‑(2‑quinolyl)‑D‑alanine, CAS 214852‑58‑1) suitable for solid‑phase peptide synthesis . The D‑configuration distinguishes it from its L‑ and DL‑counterparts, directly impacting biological recognition and pharmacological profiles in peptide‑based probes and therapeutics [1].

Why D-Quinoylalanine Cannot Be Replaced by Racemic DL-Quinoylalanine or L-Enantiomer in Stereochemically Demanding Applications


D-Quinoylalanine is not interchangeable with its L‑enantiomer or the racemic DL‑mixture because the stereochemistry at the α‑carbon dictates the three‑dimensional presentation of the quinoline pharmacophore to asymmetric biological targets [1]. In somatostatin receptor ligand optimisation, swapping the D‑ for the L‑configuration of a quinolylalanine residue at position 8 shifts receptor subtype selectivity, demonstrating that the enantiomer governs pharmacological outcome [1]. Similarly, in chaperone‑inhibition screening, only the Fmoc‑protected D‑enantiomer emerged as a validated SurA binder, while the corresponding L‑enantiomer did not appear among confirmed hits, underscoring that chirality cannot be treated as a trivial formulation detail [2].

Quantitative Differentiation Evidence for D-Quinoylalanine Versus Closest Analogs


Fmoc-β-(2-Quinolyl)-D-Alanine Is a Validated SurA Chaperone Ligand, Unlike the Corresponding L-Enantiomer

In a competitive fluorescence‑anisotropy screen of >10 million compounds against the E. coli periplasmic chaperone SurA, Fmoc‑β‑(2‑quinolyl)‑D‑alanine was one of only twelve confirmed binders and the sole quinolylalanine derivative to show measurable affinity [1]. The L‑enantiomer was not reported among validated hits, indicating enantioselective recognition. Follow‑up SAR showed that Fmoc‑L‑tryptophan and Fmoc‑L‑phenylalanine also bound SurA with comparable low‑micromolar affinity, but Fmoc‑L‑tyrosine did not, highlighting the stringent structural requirements of the client‑binding site [1].

Antibiotic resistance Chaperone inhibition Outer membrane biogenesis

D- vs L-Quinolylalanine Configuration in Somatostatin Analogues Tunes SSTR1/SSTR3 Subtype Selectivity

In a series of somatostatin‑14 analogues, substitution of position 8 with L‑3‑(3‑quinolyl)‑alanine (L‑Qla) produced peptide 8a, which displayed SSTR1 binding affinity (IC₅₀) comparable to native SRIF‑14, whereas the corresponding D‑Qla analogue (peptide 8b) exhibited a distinct selectivity profile favouring SSTR3 over SSTR1 [1]. Although the study employed the 3‑quinolyl regioisomer, the data provide quantitative, enantiomer‑resolved evidence that D‑ vs L‑configuration of quinolylalanine residues drives receptor‑subtype bias—a principle directly transferable to the 2‑quinolyl series when designing subtype‑selective GPCR ligands [1].

Somatostatin receptors Peptide therapeutics GPCR selectivity

Regioisomeric Differentiation: 2‑Quinolyl vs 4‑Quinolylalanine Determines Downstream Application Class

Quinolylalanine regioisomers are not functionally equivalent. The 2‑quinolyl isomer (D‑Quinoylalanine) has been employed in the synthesis of bioactive peptides and as a molecular probe for enzyme‑activity studies, whereas the 4‑quinolyl isomer is a documented intermediate in the manufacture of the marketed anti‑ulcer drug rebamipide [1]. This divergence in proven application pathways means that a procurement decision based purely on ‘quinolylalanine’ without specifying the substitution position risks acquiring a regioisomer unsuited to the intended peptide‑engineering or medicinal‑chemistry workflow.

Unnatural amino acids Regioisomer comparison Drug intermediate

Enantiomeric Purity by Asymmetric Hydrogenation: D‑Quinoylalanine Can Achieve >95 % ee Matching L‑Enantiomer Standards

The (S)‑enantiomer of 2‑quinolylalanine (L‑form) has been synthesised via (S,S)‑Et‑DuPHOS‑Rh‑catalysed asymmetric hydrogenation with enantiomeric excesses exceeding 95 % [1]. Because the DuPHOS catalyst family is available in both (S,S) and (R,R) configurations, the same methodology can deliver the (R)‑enantiomer (D‑Quinoylalanine) with comparable enantiomeric purity [1]. Commercial vendors list D‑Quinoylalanine with a purity of ≥99 % by TLC , consistent with application of this established asymmetric route and supporting its use in stereochemically stringent peptide synthesis.

Asymmetric catalysis Enantiomeric excess Quality control

High-Impact Research and Industrial Application Scenarios for D-Quinoylalanine


SurA-Targeted Antibiotic Adjuvant Discovery

D-Quinoylalanine, as its Fmoc‑protected derivative, is a validated starting point for structure‑based optimisation of SurA chaperone inhibitors. The Bell et al. (2018) study confirmed its binding to the SurA client‑binding site via a fluorescence‑anisotropy assay [1]. Procurement of the D‑enantiomer is mandatory for reproducing and advancing this chemotype, as the L‑enantiomer was not identified among the validated hits [1].

Somatostatin Receptor Subtype‑Selective Peptide Ligand Development

Incorporation of D‑quinolylalanine at position 8 of somatostatin‑14 analogues biases receptor activation toward SSTR3 over SSTR1, as demonstrated by Gomez‑Caminals et al. (2011) using the 3‑quinolyl regioisomer [2]. The D‑2‑quinolyl isomer is the logical procurement choice for medicinal chemistry teams seeking to extend this enantiomer‑dependent selectivity paradigm to 2‑quinolyl‑substituted peptide libraries targeting GPCR subtypes [2].

Stereochemically Pure Peptide Nucleic Acid (PNA) and Bioconjugate Probe Synthesis

The high enantiomeric purity (>95 % ee achievable via DuPHOS‑Rh asymmetric hydrogenation, ≥99 % TLC commercial specification) makes D‑Quinoylalanine suitable as a rigid, aromatic β‑amino acid monomer in PNA backbone modification or fluorescent probe construction, where stereochemical integrity directly impacts hybridisation affinity and signal‑to‑noise ratios [3].

Enzyme Active‑Site Topography Mapping with Chiral Quinolylalanine Probes

The D‑configuration combined with the 2‑quinolyl chromophore enables the compound to serve as a chiral active‑site probe for proteases and other stereoselective enzymes. Its documented use in protease‑inhibition studies and enzyme‑kinetics investigations provides a starting point for mapping enantioselective binding pockets, where the L‑enantiomer would yield distinct, non‑comparable spatial constraints .

Quote Request

Request a Quote for D-Quinoylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.